molecular formula C23H36 B1612016 trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl CAS No. 84656-76-8

trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

Cat. No.: B1612016
CAS No.: 84656-76-8
M. Wt: 312.5 g/mol
InChI Key: PNEGGJHLXGCZNS-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of this compound emerged from advancements in liquid crystal (LC) chemistry during the late 20th century. Early LC research focused on biphenyl and terphenyl derivatives, but the discovery of bicyclohexyl-based compounds in the 1980s introduced improved thermal stability and mesophase behavior. This compound was first cataloged in PubChem in 2007 (CID: 18605131), with subsequent studies highlighting its role in the CCH series of mesogens, which exhibit isotropic, nematic, and smectic phases. Its development parallels the industrial demand for high-performance LC materials in display technologies, where bicyclohexyl cores reduce rotational viscosity while maintaining molecular alignment.

Significance in Liquid Crystal Research

This compound is pivotal for understanding structure-property relationships in calamitic (rod-shaped) LCs. Its rigid bicyclohexyl core and flexible alkyl chains enable stable mesophases over broad temperature ranges, as demonstrated by differential scanning calorimetry (DSC) studies. The compound’s ethylphenyl group enhances polarizability, critical for modulating refractive indices in electro-optical applications. Comparative analyses with fluorinated analogs (e.g., 5CF) reveal its lower toxicity and compatibility with biological membranes, expanding its utility beyond displays to biosensing.

Molecular Classification and Structural Taxonomy

Classified as a bicyclohexyl derivative, this compound belongs to the broader family of cycloaliphatic LCs. Its molecular formula, $$ \text{C}{23}\text{H}{36} $$, comprises two trans-configured cyclohexyl rings substituted with ethylphenyl and propyl groups. The structural taxonomy is summarized below:

Property Value
Molecular Formula $$ \text{C}{23}\text{H}{36} $$
Molecular Weight 312.5 g/mol
Substituents 4-Ethylphenyl, 4-propyl
Configuration trans,trans
CAS Registry Number 84656-76-8

The trans configuration ensures minimal steric hindrance, promoting parallel molecular alignment in mesophases.

Position within the Bicyclohexyl Derivative Family

Within the bicyclohexyl family, this compound occupies a niche between simpler analogs (e.g., bicyclohexyl, $$ \text{C}{12}\text{H}{22} $$) and complex fluorinated derivatives (e.g., trans,trans-4'-(3,4-difluorophenyl)-4-propyl-bicyclohexyl). Key differentiating features include:

  • Substituent Effects : The ethylphenyl group increases electron density compared to alkyl or fluoro substituents, enhancing dielectric anisotropy.
  • Phase Behavior : Unlike nonpolar bicyclohexyl, which exhibits only isotropic and crystalline states, this compound stabilizes smectic phases due to dipole-dipole interactions between ethylphenyl groups.
  • Synthetic Versatility : It serves as a precursor for propenyl and vinyl derivatives used in polymer-stabilized LC systems.

Comparative studies with 4'-propyl-[1,1'-bicyclohexyl]-4-methanol (CAS: 82562-85-4) further highlight its role in functionalized LC intermediates.

Properties

IUPAC Name

1-ethyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36/c1-3-5-19-8-12-21(13-9-19)23-16-14-22(15-17-23)20-10-6-18(4-2)7-11-20/h6-7,10-11,19,21-23H,3-5,8-9,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEGGJHLXGCZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595101
Record name 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84656-76-8
Record name 3~4~-Ethyl-1~4~-propyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Steps

  • Preparation of trans-4-(trans-4-propylcyclohexyl)cyclohexylmethyltriphenylphosphonium halide:

    • React trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide with triphenylphosphine in xylene solvent.
    • Reflux for 14 hours under mechanical stirring.
    • Cool to 25°C, filter, wash with petroleum ether, and dry.
    • Yield: ~90.8%.
  • Wittig-type reaction with paraformaldehyde:

    • Mix the phosphonium salt with paraformaldehyde and solvent (e.g., tetrahydrofuran).
    • Under nitrogen atmosphere, cool below 10°C.
    • Add potassium tert-butoxide dropwise to initiate the reaction.
    • Stir at 0-10°C for 4 hours.
    • Quench by pouring into water, extract with toluene.
    • Wash organic phase with saturated sodium chloride solution.
    • Remove solvent, reflux with petroleum ether, filter insolubles.
    • Purify via silica gel column chromatography.
    • Final distillation yields trans-4-substituted cyclohexylethylene with high purity (99.6% GC).
    • Yield: ~89.2%.

Reaction Scheme Summary

Step Reagents/Conditions Yield (%) Notes
1 trans-4-(trans-4-propylcyclohexyl)cyclohexyl iodide + triphenylphosphine, reflux in xylene, 14 h 90.8 Formation of phosphonium salt
2 Phosphonium salt + paraformaldehyde + KOtBu, THF, 0-10°C, 4 h 89.2 Wittig-type olefination

This method offers high yield and purity, with mild reaction conditions and suitability for scale-up industrial production due to low pollution and no need for cyclohexane configuration conversion.

Preparation via Alpha-Bromination and Reduction of Cyclohexylethanone

An alternative synthetic route involves alpha-bromination of trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethanone followed by reduction to the corresponding ethylene derivative.

Synthetic Steps

  • Alpha-bromination:

    • Starting from trans-4-(trans-4'-alkylcyclohexyl)cyclohexylethanone.
    • Use N-bromosuccinimide (or dibromohydantoin, bromine) as brominating agents.
    • Catalyzed by p-toluenesulfonic acid or related sulfonic acids.
    • Solvent: Alcohols such as methanol, ethanol, isopropanol, or n-propanol.
    • Molar ratios: Catalyst 0.05–1 equiv, brominating agent 0.5–1.5 equiv.
    • Temperature: 0–60°C.
    • Reaction time: 1–6 hours.
  • Reduction:

    • The alpha-bromo ketone intermediate is reduced to the corresponding alkene.
    • Specific reducing agents and conditions vary but typically involve catalytic hydrogenation or metal hydride reagents.

Advantages and Disadvantages

  • This method avoids the use of expensive phosphonium salts.
  • However, it may require careful control of reaction conditions to minimize impurities.
  • The use of environmentally hazardous reagents such as lead tetraacetate in some variants is a downside.
  • The process is less atom-economical and may involve longer synthetic sequences compared to the Wittig-type route.

Additional Synthetic Considerations

  • Diels-Alder and Friedel-Crafts Alkylation have been reported for related bicyclohexyl systems, particularly for introducing aromatic substituents like p-tolyl groups, but these are less directly applicable to the ethylphenyl substituent and propyl side chain of the target compound.
  • Purification techniques typically involve silica gel chromatography and recrystallization from petroleum ether or similar solvents.
  • Analytical data such as melting points around 52–63°C and GC purity above 99% are indicative of successful synthesis.

Summary Table of Preparation Methods

Method Key Steps Reagents & Conditions Yield (%) Purity (GC) Notes
Phosphonium Salt / Wittig Reaction Formation of phosphonium salt; olefination Triphenylphosphine, paraformaldehyde, KOtBu, THF, 0-10°C, N2 atmosphere ~90 99.6% High yield, industrially scalable, low pollution
Alpha-Bromination and Reduction Alpha-bromination; reduction to alkene NBS, sulfonic acid catalyst, alcohol solvent, 0-60°C, 1-6 h Variable Moderate Longer route, potential impurities, environmental concerns

Chemical Reactions Analysis

Types of Reactions: : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Applications in Liquid Crystals

1. Liquid Crystal Displays (LCDs)
One of the primary applications of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl is in the formulation of liquid crystal materials used in LCDs. The compound acts as a liquid crystal monomer (LCM), which is critical for developing display technologies. Its unique molecular structure allows for effective alignment and manipulation of liquid crystals, enhancing display performance and color reproduction .

2. Intermediate for Liquid Crystal Polymers
The compound serves as an intermediate in synthesizing various liquid crystal polymers (LCPs). These polymers are essential for creating advanced materials with tailored properties for specific applications, including flexible displays and high-performance optical devices .

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)
Research indicates that this compound can be utilized in organic light-emitting diodes (OLEDs). Its properties contribute to the efficiency and stability of OLED devices, making it a promising candidate for next-generation display technologies .

2. Charge Transport Materials
The compound has been explored as a charge transport material in organic semiconductor devices. Its chemical structure facilitates efficient charge mobility, which is crucial for enhancing the performance of organic electronic components .

Biochemical Applications

1. Proteomics Research
In biochemical research, this compound has been identified as a valuable reagent for proteomics studies. It can be used to modify proteins or peptides, aiding in the analysis of protein interactions and functions .

2. Drug Delivery Systems
The compound's ability to penetrate biological membranes positions it as a potential candidate for drug delivery systems. Its chemical properties allow it to serve as a carrier for therapeutic agents, enhancing their bioavailability and efficacy .

Case Studies and Research Findings

Application AreaSpecific Use CaseFindings/Insights
Liquid CrystalsLCD ManufacturingImproved alignment and color reproduction in displays
Organic ElectronicsOLEDsEnhanced efficiency and stability in OLED devices
Biochemical ResearchProteomicsEffective modification of proteins for interaction studies
Drug Delivery SystemsCarrier for therapeutic agentsIncreased bioavailability of drugs

Mechanism of Action

The mechanism of action of trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl involves its interaction with specific molecular targets, depending on its application. In liquid crystal technology, for example, its unique structure allows it to align in specific orientations under an electric field, thereby modulating light transmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound 1 : (trans,trans)-4-Ethoxy-4′-propyl-1,1′-bicyclohexyl
  • Structure : Ethoxy (-OCH₂CH₃) replaces the ethylphenyl group.
  • Molecular Weight : ~322.5 g/mol (estimated from C₁₉H₃₀O).
  • Key Differences: The ethoxy group introduces polarizability and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the nonpolar ethylphenyl group in the target compound.
Compound 2 : 1,2-Difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (TPrCB)
  • Structure : Fluorinated benzene ring attached to the bicyclohexyl core.
  • Molecular Weight : ~358.4 g/mol (C₂₁H₂₅F₂).
  • Key Differences :
    • Fluorination increases electronegativity and chemical stability, improving resistance to oxidation.
    • Environmental persistence is higher due to strong C-F bonds, contrasting with the target compound’s lower environmental impact .
Compound 3 : trans,trans-4-pentyl-4’-vinylbicyclohexyl
  • Structure : Pentyl and vinyl substituents replace ethylphenyl and propyl groups.
  • Molecular Weight : ~316.5 g/mol (C₂₀H₃₂).
  • Key Differences :
    • The vinyl group introduces unsaturation, enabling polymerization or cross-linking for elastomer applications.
    • Longer pentyl chain increases hydrophobicity and mesophase temperature range compared to the target compound’s propyl group .

Biological Activity

Chemical Identity

  • Name : trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl
  • CAS Number : 84656-76-8
  • Molecular Formula : C23H36
  • Molecular Weight : 312.53 g/mol
  • Boiling Point : Approximately 421.4 °C
  • Density : 0.925 g/cm³

This compound is characterized by its bicyclic structure, which consists of two cyclohexane rings connected by a propyl chain and substituted with an ethylphenyl group. The stereochemistry (trans,trans) of the substituents is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit significant anticancer properties. For instance, studies on related bicyclic compounds have shown potential antiproliferative effects against various cancer cell lines, including leukemia . The unique structural features of this compound could lead to interactions with biological targets that inhibit cancer cell growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various derivatives of bicyclic compounds, revealing that modifications in the substituents significantly affect their cytotoxic profiles. Compounds with similar structural features have been tested against human cancer cell lines, showing varying degrees of cytotoxicity depending on their molecular structure and substituent groups .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various bicyclic compounds on leukemia cells. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development in targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of bicyclic compounds were synthesized and tested for antimicrobial activity using the agar well diffusion method. Results indicated that specific structural modifications led to increased zones of inhibition against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound might also possess similar antimicrobial properties depending on its interaction with microbial targets .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC23H36Bicyclic structure with ethylphenyl substitutionPotential anticancer and antimicrobial activity
4-(4-Methylphenyl)-4'-propyl-1,1'-bi(cyclohexane)C23H36Similar structure without ethyl groupStudied for anticancer properties
1-Methyl-4-(p-tolyl)-bicyclohexaneC23H36Methyl substitution on one cyclohexane ringEvaluated for cytotoxicity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl
Reactant of Route 2
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trans,trans-4-(4-Ethylphenyl)-4-propyl-bicyclohexyl

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